(3Z)-1-heptyl-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
CAS No.:
Cat. No.: VC16088808
Molecular Formula: C25H26N2O3S2
Molecular Weight: 466.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H26N2O3S2 |
|---|---|
| Molecular Weight | 466.6 g/mol |
| IUPAC Name | (5Z)-5-(1-heptyl-2-oxoindol-3-ylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C25H26N2O3S2/c1-3-4-5-6-9-16-26-20-11-8-7-10-19(20)21(23(26)28)22-24(29)27(25(31)32-22)17-12-14-18(30-2)15-13-17/h7-8,10-15H,3-6,9,16H2,1-2H3/b22-21- |
| Standard InChI Key | GDIVTWXBVZHRAO-DQRAZIAOSA-N |
| Isomeric SMILES | CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)OC)/C1=O |
| Canonical SMILES | CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)OC)C1=O |
Introduction
Key Chemical Data:
| Property | Value |
|---|---|
| Molecular Formula | C23H28N2O3S2 |
| Molecular Weight | ~444.61 g/mol |
| Structural Features | Indolinone-thiazolidinone hybrid |
| Functional Groups | Ketone, thioxo group, methoxy group |
The combination of these features contributes to the compound's reactivity and potential interaction with biological targets.
Synthesis
The synthesis of such heterocyclic compounds typically involves multi-step reactions using well-established protocols. While specific methodologies for this compound are not directly cited in the search results, similar compounds are synthesized via:
-
Condensation Reactions: Combining an indolinone derivative with a thiazolidinone precursor under controlled conditions.
-
Catalysis: Employing bases or acids such as triethylamine or p-toluenesulfonic acid to facilitate bond formation.
-
Purification: Crystallization or chromatographic techniques to isolate the desired product.
For example, the synthesis may involve:
-
Reacting an indolinone derivative (e.g., 1-heptylindolinone) with a substituted thiazolidinone in a polar solvent like ethanol.
-
Catalyzing the reaction to form the Z-isomer through steric and electronic effects.
Antimicrobial Potential
Compounds containing thiazolidinone and indolinone frameworks have demonstrated significant antimicrobial activity. The presence of a methoxyphenyl group enhances hydrophobic interactions with microbial enzymes or receptors.
Anti-inflammatory Effects
Thiazolidinones have been reported to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation.
Applications
This compound has potential applications in:
-
Pharmaceutical Development:
-
As a lead molecule for antimicrobial or anticancer drugs.
-
For further optimization via medicinal chemistry approaches.
-
-
Chemical Biology:
-
As a tool to study enzyme inhibition or receptor binding mechanisms.
-
-
Material Science:
-
Its heterocyclic structure could be explored for use in organic electronics or sensors.
-
Data Table: Comparison with Related Compounds
| Compound Name | Key Features | Reported Activity |
|---|---|---|
| (3Z)-1-Heptyl-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one | Indolinone-thiazolidinone hybrid | Antimicrobial, anticancer |
| N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole | Indole-carboxylate derivatives | Antibacterial, antifungal |
| 5-(1-Heptyl-2-Oxoindolin-3-Ylidene)-3-Pentyl-Thioxothiazolidine | Similar core structure | Cytotoxicity studies |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume